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  • Product: (R)-3''-Hydroxy Pravastatin Sodium Salt
  • CAS: 722504-46-3

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of (R)-3''-Hydroxy Pravastatin Sodium Salt in Human Plasma: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the pharmacokinetics of (R)-3''-Hydroxy Pravastatin Sodium Salt, a primary metabolite of the widely prescribed HMG-CoA reductase inhibitor, pravastatin....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of (R)-3''-Hydroxy Pravastatin Sodium Salt, a primary metabolite of the widely prescribed HMG-CoA reductase inhibitor, pravastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathway of pravastatin, the pharmacokinetic characteristics of its 3α-hydroxy metabolite, and the bioanalytical methodologies required for its quantification in human plasma. This guide synthesizes data from peer-reviewed literature and regulatory documents to offer a detailed understanding of this significant metabolite, supporting further research and clinical development in the field of lipid-lowering therapies.

Introduction: The Significance of Pravastatin and its Metabolism

Pravastatin is a hydrophilic statin used for the management of hypercholesterolemia.[1][2] Unlike many other statins, pravastatin is not extensively metabolized by the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of certain drug-drug interactions.[3][4] Pravastatin is administered in its active hydroxy-acid form.[3] Its major biotransformation pathways include isomerization and enzymatic ring hydroxylation.[5] One of the major metabolites is the 3α-hydroxy isomer, also known as (R)-3''-Hydroxy Pravastatin or SQ 31,906.[1][5][6] This metabolite has been identified as a major biotransformation product in human plasma, urine, and feces.[7] Understanding the pharmacokinetics of this metabolite is crucial for a complete characterization of pravastatin's disposition and its overall therapeutic and safety profile.

Metabolic Pathway of Pravastatin

Pravastatin undergoes significant first-pass metabolism in the liver.[3] The formation of (R)-3''-Hydroxy Pravastatin is a result of isomerization of the parent compound.[5] This metabolic conversion is a key aspect of pravastatin's overall clearance.

Pravastatin_Metabolism Pravastatin Pravastatin Sodium Salt Metabolite (R)-3''-Hydroxy Pravastatin (SQ 31,906) Pravastatin->Metabolite Isomerization (Major Pathway) Excretion Renal and Biliary Excretion Pravastatin->Excretion Direct Elimination Metabolite->Excretion

Caption: Metabolic pathway of pravastatin to (R)-3''-Hydroxy Pravastatin.

Pharmacokinetics of Pravastatin and its (R)-3''-Hydroxy Metabolite

The pharmacokinetic profile of pravastatin is well-characterized by its rapid absorption and elimination.[2] While specific pharmacokinetic parameters for (R)-3''-Hydroxy Pravastatin are not as extensively reported in publicly available literature, its role as a major metabolite allows for a qualitative and semi-quantitative understanding of its behavior in human plasma.

Pharmacokinetic Parameters of Pravastatin in Human Plasma

The following table summarizes the key pharmacokinetic parameters of pravastatin after oral administration.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1 - 1.5 hours[6]
Oral Bioavailability ~17%[2]
Protein Binding ~50%[1]
Elimination Half-life (t½) 1.5 - 2 hours[1]
Elimination Routes Renal and non-renal (biliary excretion and biotransformation)[6]
Pharmacokinetic Profile of (R)-3''-Hydroxy Pravastatin

(R)-3''-Hydroxy Pravastatin is a major circulating metabolite of pravastatin.[1][7] Studies have shown that after oral administration of pravastatin, this metabolite is readily quantifiable in human plasma.[8]

While a complete set of pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for (R)-3''-Hydroxy Pravastatin is not consistently available across published studies, some key characteristics have been noted:

  • Formation and Systemic Exposure: Being a primary metabolite, its formation is dependent on the absorption and first-pass metabolism of the parent drug. A study comparing the pharmacokinetics of pravastatin and its metabolites indicated that pravastatin itself accounts for approximately 75% of the total active HMG-CoA reductase inhibitors in the systemic circulation, based on mean AUC values.[8] This suggests that the systemic exposure of (R)-3''-Hydroxy Pravastatin is less than that of the parent drug.

  • Pharmacological Activity: The 3α-hydroxy isomer possesses HMG-CoA reductase inhibitory activity, but it is significantly less potent than the parent compound, with reports suggesting it is one-tenth to one-fortieth as active.[1][6]

  • Impact of Renal Impairment: Studies in patients with renal impairment have shown no significant effect on the pharmacokinetics of either pravastatin or its 3α-hydroxy isomeric metabolite (SQ 31,906).[6] This indicates that dose adjustments for this patient population may not be necessary based on the metabolite's clearance.

Bioanalytical Methodology for Quantification in Human Plasma

The accurate quantification of both pravastatin and (R)-3''-Hydroxy Pravastatin in human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and validated method for this purpose due to its high sensitivity and selectivity.[8]

Experimental Protocol: LC-MS/MS Quantification

This section outlines a typical workflow for the simultaneous quantification of pravastatin and (R)-3''-Hydroxy Pravastatin in human plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Human Plasma Sample (with Internal Standard) LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) Plasma_Sample->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column (e.g., C18) Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for the quantification of pravastatin and its metabolite.

Detailed Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction):

  • Objective: To isolate the analytes of interest from the complex plasma matrix.

  • Procedure:

    • To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of pravastatin).

    • Vortex briefly to mix.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex to dissolve the residue.

2. LC-MS/MS Analysis:

  • Objective: To separate and detect the parent drug and its metabolite with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for pravastatin, (R)-3''-Hydroxy Pravastatin, and the internal standard should be optimized. For example, a transition for pravastatin could be m/z 423.2 -> 321.2.

3. Data Analysis:

  • Objective: To determine the concentrations of the analytes and calculate pharmacokinetic parameters.

  • Procedure:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Use a weighted linear regression analysis to fit the calibration curve.

    • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate non-compartmental analysis software.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the pharmacokinetics of (R)-3''-Hydroxy Pravastatin Sodium Salt in human plasma. As the major metabolite of pravastatin, a thorough understanding of its disposition is integral to the comprehensive evaluation of the drug's clinical pharmacology. While the available literature provides a solid foundation, further studies dedicated to elucidating a complete pharmacokinetic profile of this metabolite are warranted. Such research would enhance our ability to model the dose-response relationship of pravastatin and refine its therapeutic use in diverse patient populations. The bioanalytical methods outlined herein provide a robust framework for conducting such future investigations.

References

  • Pan, H. Y., DeVault, A. R., Wang-Iverson, D., Ivashkiv, E., Swanson, B. N., & Sugerman, A. A. (1990). Comparative pharmacokinetics and pharmacodynamics of pravastatin and lovastatin. Journal of Clinical Pharmacology, 30(12), 1128–1135. [Link]

  • Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397–412. [Link]

  • PRAVASTATIN SODIUM- pravastatin sodium tablet. (2020). Health Canada. [Link]

  • Pravastatin: Package Insert / Prescribing Information / MOA. (2026, March 16). Drugs.com. [Link]

  • PRAVACHOL (pravastatin sodium) Tablets. (2002). FDA. [Link]

  • Neuvonen, P. J., Niemi, M., & Backman, J. T. (2006). Drug interactions with lipid-lowering drugs: mechanisms and clinical relevance. Clinical Pharmacology & Therapeutics, 80(6), 565–581.
  • Pan, H. Y., Triscari, J., Cefali, E. A., & Zampaglione, N. (1991). Pharmacokinetics and pharmacodynamics of pravastatin alone and with cholestyramine in hypercholesterolemia. Clinical Pharmacology & Therapeutics, 50(3), 304-312. [Link]

  • Carrillo, M., & Al-Kuraishy, H. M. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 1022, 192-199. [Link]

  • Serajuddin, A. T. M., Ranadive, S. A., & Mahoney, E. M. (1991). Relative bioavailability of pravastatin and lovastatin in healthy male volunteers after single and multiple doses. Journal of Pharmaceutical Sciences, 80(9), 830–834.
  • Tornio, A., Itkonen, M. K., & Niemi, M. (2021). Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. Drug Metabolism and Disposition, 49(8), 693-704. [Link]

  • Singh, D., & Saad, A. H. (1992). Clinical pharmacology of pravastatin, a selective inhibitor of HMG-CoA reductase. Cardiovascular Drugs and Therapy, 6(2), 143–151. [Link]

  • PharmGKB. (n.d.). Pravastatin Pathway, Pharmacokinetics. [Link]

  • Corsini, A., Bellosta, S., Baetta, R., Fumagalli, R., Paoletti, R., & Bernini, F. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413–428.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pravastatin Metabolites and Hydroxy Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2] Unlike lipophilic statins, its disposition is characterized by high hepatic selectivity, mediated by active transport mechanisms, and it does not extensively undergo metabolism by the cytochrome P450 system.[1][3][4] This guide provides a detailed examination of the metabolic fate of pravastatin and the specific mechanisms of action of its primary metabolites, including its main hydroxy derivative, 3α-hydroxy pravastatin, and its lactone form. While pravastatin itself is the principal active agent, its metabolites contribute to the overall pharmacological and toxicological profile. The primary active metabolite, 3α-hydroxy pravastatin, also inhibits HMG-CoA reductase, albeit with significantly lower potency than the parent compound. This document synthesizes the current understanding of these mechanisms, presents detailed experimental protocols for their investigation, and offers insights into the causality behind methodological choices for professionals engaged in pharmacological research and drug development.

Introduction: The Cholesterol Synthesis Pathway and HMG-CoA Reductase

2.1 The Mevalonate Pathway: The Central Route to Cholesterol Cholesterol is an indispensable lipid, vital for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones and bile acids.[5][6] Its biosynthesis is a complex, multi-step process known as the mevalonate pathway. The pathway commences with acetyl-CoA and proceeds through numerous intermediates to produce cholesterol.

2.2 HMG-CoA Reductase: The Rate-Limiting Enzyme and Statin Target The conversion of HMG-CoA to mevalonate is the critical, rate-limiting step in cholesterol biosynthesis.[7][8] This reaction is catalyzed by the enzyme HMG-CoA reductase.[9] Consequently, this enzyme is the primary regulatory point for endogenous cholesterol production and serves as the molecular target for the entire class of statin drugs.[5][10] By inhibiting this enzyme, statins effectively curtail the entire downstream pathway of cholesterol synthesis.[10]

2.3 Pravastatin: A Hydrophilic Statin Pravastatin is distinguished from many other statins by its hydrophilicity, a characteristic conferred by a hydroxyl group on its decalin ring.[2][11] It is administered in its pharmacologically active open hydroxy-acid form.[3][12] This hydrophilicity is a key determinant of its pharmacokinetic profile, contributing to its limited penetration of non-hepatic tissues and its reliance on active transport for uptake into hepatocytes, the primary site of action.[2][3]

Metabolism and Pharmacokinetics of Pravastatin

3.1 Absorption, Distribution, and Hepatic Selectivity Following oral administration, pravastatin is rapidly but incompletely absorbed, with an absolute bioavailability of approximately 17-34%.[11][13] This is attributed to both incomplete absorption and a substantial first-pass hepatic extraction.[1][3] Its hydrophilic nature restricts passive diffusion across cell membranes, necessitating carrier-mediated transport for its uptake into the liver.[3] This active transport contributes to its hepatoselectivity, concentrating the drug's effects in the target organ while minimizing exposure to peripheral tissues.[3][8]

3.2 Metabolic Pathways: Generation of Hydroxy Derivatives and Lactones Pravastatin's metabolism is unique among statins as it does not heavily rely on the cytochrome P450 (CYP) enzyme system.[1][4] The major degradation product is the 3α-hydroxy isomeric metabolite.[11] Additionally, under the acidic conditions of the stomach, pravastatin can undergo non-enzymatic acid-catalyzed lactonization to form pravastatin lactone.[14] The drug and its metabolites are cleared via both renal and hepatic routes.[2][11]

G cluster_Liver Hepatocyte Pravastatin_Oral Pravastatin (Oral Dose) Stomach Stomach (Acidic pH) Pravastatin_Oral->Stomach Pravastatin_Lactone Pravastatin Lactone Stomach->Pravastatin_Lactone Non-enzymatic lactonization Pravastatin_Absorbed Absorbed Pravastatin Stomach->Pravastatin_Absorbed Intestinal Absorption Systemic_Circulation_Lactone Systemic Circulation Pravastatin_Lactone->Systemic_Circulation_Lactone Absorption Pravastatin_Liver Pravastatin Pravastatin_Absorbed->Pravastatin_Liver Portal Vein (Active Transport) 3a_Hydroxy 3α-Hydroxy Pravastatin Pravastatin_Liver->3a_Hydroxy Metabolism HMG_CoA_Reductase HMG-CoA Reductase Pravastatin_Liver->HMG_CoA_Reductase Inhibition 3a_Hydroxy->HMG_CoA_Reductase Inhibition (weaker)

Caption: Metabolic pathway of pravastatin.

3.3 Key Metabolites of Pravastatin

  • 3.3.1 3α-Hydroxy Pravastatin: This is the major identified metabolite of pravastatin found in human plasma and urine.[15] It is also an active inhibitor of HMG-CoA reductase.[13] However, its inhibitory activity is substantially lower than that of the parent drug, estimated to be between one-tenth and one-fortieth of pravastatin's potency.[11]

  • 3.3.2 Pravastatin Lactone: This compound is formed from the active acid form of pravastatin through intramolecular esterification (lactonization), a process favored by acidic environments.[14] While the open-acid form is responsible for the therapeutic effect, the lactone form is of significant interest. Studies have shown that the lactone forms of several statins, including pravastatin, are more potent at inducing myotoxicity in human skeletal muscle cells in vitro compared to their corresponding acid forms.[16]

3.4 Pharmacokinetic Profile Summary

ParameterValueReference(s)
Oral Bioavailability17 - 34%[11][13]
Protein Binding~50%[1][2]
Time to Peak Plasma1 - 1.5 hours[11][13]
Elimination Half-life (Parent)1 - 3 hours[13]
Elimination Half-life (Total)~77 hours[11]
Primary Route of EliminationHepatic and Renal[2][11]
Major Active Metabolite3α-Hydroxy Pravastatin[11][15]

Comparative Mechanism of Action

4.1 Pravastatin (Parent Drug): Competitive Inhibition of HMG-CoA Reductase Pravastatin exerts its primary effect by acting as a reversible, competitive inhibitor of HMG-CoA reductase.[13][17] It mimics the structure of the natural substrate, HMG-CoA, and binds to the enzyme's active site, thereby sterically hindering the substrate's access.[17] This inhibition reduces the intracellular pool of cholesterol in hepatocytes.[11] The cell compensates for this reduction by upregulating the expression of LDL receptors on its surface, which in turn enhances the clearance of circulating LDL cholesterol from the bloodstream.[5][18]

4.2 3α-Hydroxy Pravastatin: A Less Potent but Active Inhibitor The 3α-hydroxy metabolite shares the same fundamental mechanism of action as the parent drug: it inhibits HMG-CoA reductase. Its clinical significance lies in its contribution to the overall, prolonged duration of HMG-CoA reductase inhibition, as suggested by the long half-life of total drug-related compounds in plasma.[11] However, its reduced potency means that the parent pravastatin molecule is responsible for the vast majority of the therapeutic effect.

4.3 Pravastatin Lactone: Activity and Toxicological Considerations Pravastatin lactone is a metabolite that can be converted back to the active acid form, and as such, it is considered a potent HMG-CoA inhibitor.[19] However, its higher lipophilicity compared to the parent acid form may facilitate greater entry into non-hepatic cells, such as muscle cells. This has been proposed as a potential mechanism for the myotoxic side effects associated with statins, as the lactone forms have demonstrated greater toxicity in in vitro muscle cell models.[16]

4.4 Comparative HMG-CoA Reductase Inhibitory Potency

CompoundRelative Inhibitory Potency (vs. Pravastatin)Reference(s)
Pravastatin1[11]
3α-Hydroxy Pravastatin0.025 - 0.1 (1/40th to 1/10th)[11]
Pravastatin LactonePotent HMG-CoA Inhibitor[19]

Note: Direct IC50 comparisons in a single study are limited in the literature. The relative potency is derived from descriptive reports. An IC50 value for pravastatin has been reported as 0.02 µM in one study.[20]

Experimental Methodologies for Characterization

The elucidation of the mechanism of action for pravastatin and its derivatives relies on a suite of validated in vitro and analytical techniques.

5.1 Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay

  • Causality and Principle: This assay directly quantifies the inhibitory effect of a compound on the target enzyme. It is the foundational experiment for confirming the primary mechanism of action. The assay measures the rate of NADPH consumption (a cofactor in the HMG-CoA to mevalonate reaction), which is monitored by the decrease in absorbance at 340 nm.[7][21] Commercially available kits provide a standardized and validated system.[7][21]

  • Materials and Reagents:

    • Recombinant Human HMG-CoA Reductase (catalytic domain)

    • HMG-CoA substrate solution

    • NADPH solution

    • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

    • Test compounds (Pravastatin, 3α-Hydroxy Pravastatin) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer with kinetic reading capabilities at 340 nm

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in cold assay buffer as per the manufacturer's instructions.[22] Prepare serial dilutions of the test compounds (inhibitors).

    • Reaction Setup: In a 96-well plate, add assay buffer to all wells. Add the test inhibitor dilutions to the "Inhibitor" wells and an equivalent volume of solvent (e.g., DMSO) to "Enzyme Activity" and "No-Enzyme Control" wells.

    • Cofactor and Substrate Addition: Add NADPH and HMG-CoA solutions to all wells.

    • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium. This step is critical for ensuring consistent reaction kinetics.

    • Reaction Initiation: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the "No-Enzyme Control" wells.

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.[22]

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

      • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

G prep 1. Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitor) setup 2. Set up 96-Well Plate (Buffer, Inhibitor/Vehicle) prep->setup add_reagents 3. Add NADPH & HMG-CoA setup->add_reagents preincubate 4. Pre-incubate at 37°C (5-10 min) add_reagents->preincubate start 5. Initiate Reaction (Add HMG-CoA Reductase) preincubate->start read 6. Kinetic Read at 340 nm (10-20 min) start->read analyze 7. Analyze Data (Calculate Reaction Rates) read->analyze ic50 8. Determine % Inhibition & IC50 analyze->ic50

Caption: Workflow for the HMG-CoA reductase inhibition assay.

5.2 Protocol 2: Cell-Based Cholesterol Biosynthesis Assay

  • Causality and Principle: While the enzyme assay confirms direct target engagement, a cell-based assay validates that this engagement translates into a functional outcome within a biological system—the reduction of cellular cholesterol. This assay measures the total cholesterol content in cultured cells (e.g., HepG2 human liver cells) following treatment with the test compounds. Fluorometric kits offer high sensitivity and a streamlined workflow.[24]

  • Materials and Reagents:

    • HepG2 cells (or other suitable liver cell line)

    • Cell culture medium and supplements

    • Test compounds (Pravastatin and metabolites)

    • Cell lysis buffer

    • Cholesterol Assay Kit (containing Cholesterol Oxidase, Cholesterol Esterase, HRP, and a fluorescent probe)[24]

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader

  • Step-by-Step Protocol:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of pravastatin or its metabolites. Include a vehicle control. Incubate for 24-48 hours. This duration allows for the compound to act and for cellular cholesterol levels to change.

    • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the assay kit protocol to release intracellular contents.

    • Assay Reaction: Transfer the cell lysates to a new plate. Prepare and add the Cholesterol Reaction Reagent (containing the enzymes and probe) to each well.[24] This reagent will react with both free cholesterol and cholesterol esters (due to the esterase) to produce a fluorescent signal.

    • Incubation: Incubate the plate, protected from light, at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

    • Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).[24]

    • Data Analysis:

      • Prepare a standard curve using the cholesterol standard provided in the kit.

      • Calculate the cholesterol concentration in each sample by interpolating from the standard curve.

      • Normalize the cholesterol content to the protein concentration of the lysate to account for differences in cell number.

G seed 1. Seed HepG2 Cells in 96-Well Plate incubate1 2. Incubate Overnight (Allow Adherence) seed->incubate1 treat 3. Treat with Compounds (Pravastatin/Metabolites) incubate1->treat incubate2 4. Incubate (24-48 hours) treat->incubate2 lyse 5. Wash and Lyse Cells incubate2->lyse assay 6. Add Cholesterol Assay Reagent to Lysates lyse->assay incubate3 7. Incubate at 37°C (Protected from Light) assay->incubate3 read 8. Read Fluorescence incubate3->read analyze 9. Calculate Cholesterol Content (Normalize to Protein) read->analyze

Caption: Workflow for a cell-based cholesterol assay.

5.3 Protocol 3: Quantification of Pravastatin and Metabolites by LC-MS/MS

  • Causality and Principle: To understand the in vivo relevance of any metabolite, it is crucial to accurately quantify its concentration in biological fluids. LC-MS/MS provides unparalleled sensitivity and specificity for this task, allowing for the simultaneous measurement of the parent drug and its metabolites.[15] This is essential for pharmacokinetic studies that correlate drug exposure with pharmacological effect.

  • Brief Methodology:

    • Sample Preparation: Plasma or urine samples are prepared to remove proteins and interfering substances. This is commonly achieved using liquid-liquid extraction or solid-phase extraction (SPE).[15][25] An internal standard is added prior to extraction for accurate quantification.

    • Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used to separate pravastatin from its metabolites based on their physicochemical properties.[25]

    • Detection (MS/MS): The separated compounds are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. The instrument is set to selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific mass-to-charge (m/z) transitions for each analyte, ensuring high selectivity and sensitivity.[25]

Conclusion and Future Perspectives

The mechanism of action of pravastatin is centered on its potent, competitive inhibition of HMG-CoA reductase. Its primary active metabolite, 3α-hydroxy pravastatin, contributes to this effect, albeit with significantly lower potency. Other metabolites, such as the lactone form, are also pharmacologically active but may be more relevant to the drug's toxicological profile, particularly myotoxicity. The hydrophilic nature of pravastatin and its distinct metabolic pathway, which largely avoids CYP enzymes, are key features that differentiate it from other statins and influence its clinical use.

Future research should focus on obtaining more precise comparative IC50 values for the metabolites against HMG-CoA reductase in standardized assays. Further investigation into the transport mechanisms of pravastatin and its metabolites into and out of hepatocytes and non-hepatic cells will provide deeper insights into its efficacy and safety profile. Elucidating the precise balance between the acid and lactone forms in vivo and its correlation with adverse events remains a critical area for advancing personalized medicine in the context of statin therapy.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 944, 126-131. [Link]

  • Pharmacology of Pravastatin (Pravachol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 24). YouTube. [Link]

  • Hatanaka, T. (2000). Clinical Pharmacokinetics of Pravastatin: Mechanisms of Pharmacokinetic Events. Clinical Pharmacokinetics, 39(6), 397-412. [Link]

  • Pravastatin. Wikipedia. [Link]

  • Karolia, J., et al. (2024). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jaipal, A., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of King Saud University - Science, 34(1), 101683. [Link]

  • Quion, J. A., & Liguori, M. (1994). Clinical pharmacokinetics of pravastatin. Clinical Pharmacokinetics, 27(2), 94-105. [Link]

  • Zhu, Y., et al. (2005). Simultaneous Determination of Pravastatin and Its Main Metabolite, 3'α-Isopravastatin in Human Plasma by HPLC-MS. Journal of Pharmaceutical Analysis, 25(1), 53-56. [Link]

  • Aydoğmuş-Öztürk, F., & Göktaş, H. (2015). Simultaneous Determination of Statins in Human Urine by Dilute-and-Shoot- Liquid Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1334-1340. [Link]

  • PRAVACHOL - (pravastatin sodium) Tablets. (2002, July 12). U.S. Food and Drug Administration. [Link]

  • Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412. [Link]

  • What is the mechanism of Pravastatin Sodium? (2024, July 17). Patsnap Synapse. [Link]

  • Pravastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Al-Rimawi, F. (2010). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. Scientia Pharmaceutica, 78(4), 847-856. [Link]

  • Iqbal, D., et al. (2015). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. BioMed Research International, 2015, 673837. [Link]

  • Pravastatin. New Drug Approvals. [Link]

  • Forms of pravastatin sodium.
  • Hirano, T., et al. (1995). The effects of pravastatin, an HMG-CoA reductase inhibitor, on cell viability and DNA production of rat hepatocytes. Journal of Gastroenterology and Hepatology, 10(4), 434-439. [Link]

  • Skottheim, I. B., et al. (2008). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. European Journal of Pharmaceutical Sciences, 33(4-5), 317-325. [Link]

  • Kotyla, P. J. (2011). The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology. Rheumatology International, 31(4), 449-456. [Link]

  • Cholesterol Cell-Based Detection Assay Kit. Bio-Techne. [Link]

  • Wang, Y., et al. (2023). Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives. Lipids in Health and Disease, 22(1), 123. [Link]

  • Furuya, K., et al. (1990). [Research and development of pravastatin]. Yakugaku Zasshi, 110(10), 711-729. [Link]

  • Total Cholesterol Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Reihner, E., et al. (1990). Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol. New England Journal of Medicine, 323(4), 224-228. [Link]

  • Vaughan, C. J., & Gotto, A. M., Jr. (2000). Current Perspectives on Statins. Circulation, 101(2), e14-e17. [Link]

  • Pravastatin lactone. PubChem. [Link]

  • Chouhan, S., et al. (2021). Concentration dependent HMG-CoA reductase inhibition by pravastatin... ResearchGate. [Link]

  • Holopainen, M. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. (2025, July 10). Journal of Synthetic Chemistry. [Link]

  • Postelnicu, C., et al. (2023). Antioxidant Activity via Free Radical Scavenging of Pitavastatin and Its Hydroxylated Metabolites. A Quantum Chemical Attempt. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of (R)-3''-Hydroxy Pravastatin Sodium Salt as an Impurity Reference Standard

Introduction & Mechanistic Background In the pharmaceutical quality control of statins, rigorous impurity profiling is paramount to ensuring drug efficacy and patient safety. (R)-3''-Hydroxy Pravastatin Sodium Salt (phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

In the pharmaceutical quality control of statins, rigorous impurity profiling is paramount to ensuring drug efficacy and patient safety. (R)-3''-Hydroxy Pravastatin Sodium Salt (pharmacopeial synonym: Pravastatin EP Impurity B) is a critical process-related impurity and human metabolite of the blockbuster cholesterol-lowering drug, Pravastatin[1].

Causality of Formation: Understanding the origin of an impurity dictates how it is controlled. Pravastatin is industrially synthesized via the microbial biotransformation of compactin (mevastatin). The target enzymatic reaction is a stereoselective hydroxylation at the 6-position of the decalin ring. However, non-specific enzymatic over-oxidation frequently occurs during fermentation. This off-target activity introduces an extra hydroxyl group at the 3''-position of the 2-methylbutanoate side chain, generating Impurity B. Because of its structural similarity to the Active Pharmaceutical Ingredient (API), it easily co-purifies, necessitating highly selective chromatographic methods to monitor its presence.

G Compactin Compactin (Starting Material) Biotrans Microbial Biotransformation Compactin->Biotrans Pravastatin Pravastatin Sodium (API) Biotrans->Pravastatin Target Hydroxylation ImpurityB (R)-3''-Hydroxy Pravastatin (EP Impurity B) Biotrans->ImpurityB Over-oxidation (Side Chain) Lactone Pravastatin Lactone (Degradant) Pravastatin->Lactone Acidic pH Degradation

Figure 1: Biosynthetic and degradation pathways leading to Pravastatin impurities.

Regulatory Framework & Thresholds

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, the control of organic impurities in new drug substances is mandatory[2]. Using a highly pure reference standard of (R)-3''-Hydroxy Pravastatin allows analysts to determine exact Relative Response Factors (RRF), preventing the dangerous over- or under-estimation of impurity levels that occurs when assuming an RRF of 1.0 against the API.

Table 1: ICH Q3A(R2) Thresholds for Pravastatin (Maximum Daily Dose: 40–80 mg)[2]

Threshold TypeLimitRegulatory Action Required if Exceeded
Reporting Threshold 0.05%Document and report in routine batch analysis.
Identification Threshold 0.10%Determine exact chemical structure (e.g., via LC-MS/MS or NMR).
Qualification Threshold 0.15%Conduct safety and toxicology bridging studies to qualify the impurity.

Analytical Challenges & Causality in Method Design

Developing a stability-indicating method for Pravastatin and Impurity B requires navigating the molecule's inherent chemical instability.

The pH Paradox: The statin core features an open-ring polyhydroxy acid that is highly acid-labile. At pH levels below 4.0, the molecule rapidly undergoes intramolecular esterification to form a pharmacologically inactive lactone degradant[3]. Conversely, highly alkaline conditions cause hydrolysis of the ester side chain.

Methodological Choice: To prevent artifactual in-situ degradation during analysis, the sample diluent must be buffered near physiological pH (pH 6.0–7.0). The mobile phase must utilize a mild, volatile buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) rather than harsh acids like Trifluoroacetic acid (TFA)[4]. Detection is optimally set at 238 nm, which specifically targets the conjugated diene system of the statin core, rendering the method "blind" to non-conjugated matrix interferences[5].

Experimental Protocol: UHPLC Quantification of Impurity B

Materials & Reagents
  • (R)-3''-Hydroxy Pravastatin Sodium Salt Reference Standard (Purity ≥ 98.0%)

  • Pravastatin Sodium API

  • Ammonium Acetate (LC-MS Grade)

  • Acetonitrile (UHPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v), adjusted to pH 6.5 with dilute ammonium hydroxide. Rationale: Prevents acid-catalyzed lactonization during autosampler storage.

  • Standard Stock Solution: Accurately weigh 1.0 mg of (R)-3''-Hydroxy Pravastatin Sodium Salt into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Test (SST) Solution: Prepare a solution containing 1.0 mg/mL Pravastatin Sodium API and spike with 5.0 µg/mL of the Impurity B stock solution. This simulates an impurity level of 0.5%, challenging the method's resolution capabilities.

Chromatographic Conditions

Table 2: Optimized UHPLC Parameters[4]

ParameterSpecification
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 5.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Autosampler Temp 4°C (Crucial for preventing degradation)
Detection Wavelength UV at 238 nm
Injection Volume 2.0 µL

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.06040
8.02080
9.08020
12.08020
System Suitability & Self-Validation Criteria

A self-validating protocol ensures that the analytical system is fit-for-purpose before any unknown samples are quantified. If the system fails these criteria, the run must be aborted and troubleshooting initiated.

  • Resolution ( Rs​ ): The resolution between the Pravastatin peak and the (R)-3''-Hydroxy Pravastatin peak must be ≥1.5 to ensure baseline separation.

  • Tailing Factor ( Tf​ ): The tailing factor for the Impurity B peak must be ≤1.5 .

  • Precision: Six replicate injections of the SST solution must yield a Relative Standard Deviation (RSD) of peak areas ≤2.0% .

Workflow Prep Prepare Standard & Sample (Diluent pH 6.0-7.0) SST System Suitability Test (SST) Inject Impurity B + API Prep->SST Check Res ≥ 1.5? SST->Check Run Execute UHPLC Sequence Check->Run Yes (Pass) Fail Troubleshoot Method (Check pH/Column) Check->Fail No (Fail) Quant Quantify Impurity B (ICH Q3A Compliance) Run->Quant Fail->SST Recalibrate

Figure 2: Self-validating UHPLC analytical workflow for impurity quantification.

Conclusion

The use of (R)-3''-Hydroxy Pravastatin Sodium Salt as a qualified reference standard is non-negotiable for the accurate impurity profiling of Pravastatin API and drug products. By understanding the mechanistic origins of the impurity and the chemical vulnerabilities of the statin core, analysts can deploy robust, pH-controlled UHPLC methods that satisfy stringent ICH Q3A(R2) regulatory requirements.

Sources

Application

Application Note: Advanced Sample Preparation Techniques for Pravastatin Sodium Impurities Analysis

Executive Summary Pravastatin sodium is a highly hydrophilic, liver-specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. Unlike fully synthetic statins, pravastatin is produced via a two-step...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pravastatin sodium is a highly hydrophilic, liver-specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. Unlike fully synthetic statins, pravastatin is produced via a two-step bioconversion process (fermentation of Penicillium citrinum to mevastatin, followed by bioconversion via Streptomyces carbophilus)[1]. This biosynthetic origin, combined with the molecule's unique structural vulnerabilities, generates a complex impurity profile including fermentation byproducts (e.g., 6-epi pravastatin, 4a,5-dihydropravastatin) and degradation products (e.g., pravastatin lactone)[1][2].

This application note provides an in-depth mechanistic guide to sample preparation techniques for pravastatin impurities. It addresses the critical causality behind solvent selection, pH control, and extraction methodologies necessary to prevent artificial degradation during analysis and ensure accurate quantification in both pharmaceutical formulations and biological matrices.

Mechanistic Background & Analytical Challenges

The Chemical Vulnerability of Pravastatin

The structural hallmark of pravastatin is the presence of a hydroxyl group on its decalin ring, making it significantly more hydrophilic than other statins[3]. However, this structure introduces specific analytical challenges:

  • pH-Dependent Lactonization: Pravastatin possesses an open-ring hydroxy acid with a pKa of ~4.7. If the sample preparation environment drops below pH 4.0, the molecule rapidly undergoes intramolecular esterification to form a closed-ring lactone[4]. Causality: Using unbuffered acidic extraction solvents (common in standard Liquid-Liquid Extraction) will artificially inflate the lactone impurity peak, leading to out-of-specification (OOS) results.

  • Co-elution of Biosynthetic Analogues: Fermentation byproducts such as 4a,5-dihydropravastatin and 6-epi pravastatin share nearly identical polarities with the Active Pharmaceutical Ingredient (API)[2]. Sample preparation must ensure absolute recovery without introducing matrix components that could cause ion suppression in LC-MS/MS or baseline drift in LC-UV[4].

ImpurityPathway A Mevastatin (Fermentation Precursor) B Bioconversion (S. carbophylus) A->B C Pravastatin Sodium (API) B->C D 6-epi Pravastatin (Isomeric Impurity) B->D Side Reaction E 4a,5-Dihydropravastatin (Fermentation Byproduct) B->E P450 non-selectivity F Acidic pH / Heat (Sample Prep Stress) C->F G Pravastatin Lactone (Degradation Impurity) F->G Dehydration

Figure 1: Biosynthetic and degradation pathways generating key pravastatin impurities.

Summary of Key Impurities
Impurity / Related SubstanceOriginAnalytical ChallengeDetection Method
Mevastatin Unreacted fermentation precursorHydrophobic; requires gradient elution to elute efficiently.LC-UV / LC-MS
6-epi Pravastatin Fermentation side-reactionIsobaric to pravastatin; requires high-resolution C18 separation.LC-UV / LC-MS
4a,5-Dihydropravastatin P450 non-selectivity during biosynthesisMass shift of +2 Da; co-elutes easily. Cannot be detected by standard pharmacopeia UV methods.LC-HRMS[2]
Pravastatin Lactone Degradation (Acid/Heat)Artificially generated if sample prep pH < 4.0.LC-UV / LC-MS
m/z 437 Impurity Unknown analogue (methyl ester)Trace levels; requires CAD mass spectra (MS/MS) for structural elucidation.LC-MS/MS[1]

Table 1: Key pravastatin impurities, their origins, and associated analytical challenges.

Sample Preparation Strategies

Pharmaceutical Formulations (API & Tablets)

For quality control of API and finished dosage forms, the European Pharmacopoeia (Ph. Eur. Monograph 2059) and USP mandate specific diluents to ensure complete solubilization of the hydrophilic sodium salt while precipitating hydrophobic tablet binders[5]. The Causality of the Diluent: A mixture of Methanol:Water (45:55 v/v) is utilized. The high aqueous content ensures the dissolution of pravastatin sodium and polar impurities, while the 45% methanol acts as a wetting agent and limits the co-extraction of non-polar excipients (e.g., magnesium stearate) that would foul the HPLC column[5].

Biological Matrices (Plasma & Urine)

Extracting pravastatin and its metabolites (e.g., 3α-hydroxy pravastatin) from plasma requires overcoming severe matrix-induced ion suppression[4].

  • Liquid-Liquid Extraction (LLE): While LLE using ethyl acetate is cost-effective, it requires acidification (e.g., 0.1% formic acid) to neutralize pravastatin (pKa 4.7) for organic partitioning[6]. This risks lactone conversion.

  • Solid-Phase Extraction (SPE): SPE is the gold standard for pravastatin bioanalysis. Using polymeric reversed-phase cartridges (e.g., Strata-X or Bond Elut), pravastatin can be retained via hydrophobic and hydrophilic interactions at physiological pH, entirely bypassing the risk of acid-catalyzed lactonization[3][7].

Extraction TechniqueMatrixAvg. RecoveryMatrix Effect (Ion Suppression)Risk of Lactonization
Protein Precipitation (PP) Plasma>95%High (Severe background noise)Low
LLE (Ethyl Acetate + Acid) Plasma85 - 93%LowHigh (Due to pH drop)
Polymeric SPE (Strata-X) Plasma/Urine87 - 94%Very LowLow (Maintains neutral pH)

Table 2: Comparison of sample preparation techniques for biological matrices.

Validated Experimental Protocols

Protocol A: Preparation of API and Tablet Formulations for Impurity Profiling

Based on Ph. Eur. Monograph 2059 optimized parameters[5].

Materials:

  • Diluent: Methanol (HPLC Grade) and Milli-Q Water (45:55 v/v).

  • Filters: 0.45 µm PTFE syringe filters (Nylon is avoided due to potential binding of trace impurities).

Step-by-Step Procedure:

  • API Preparation: Accurately weigh 100.0 mg of Pravastatin Sodium API into a 100 mL volumetric flask.

  • Tablet Preparation: Crush 10 tablets. Weigh an amount of powder equivalent to 100.0 mg of pravastatin sodium into a 100 mL volumetric flask.

  • Solubilization: Add 70 mL of the Methanol:Water (45:55 v/v) diluent.

  • Mechanical Extraction: Sonicate the flask for 15 minutes at room temperature. Crucial: Do not allow the ultrasonic bath to exceed 30°C, as thermal stress induces degradation.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 100 mL mark with the diluent.

  • Filtration: Pass 5 mL of the solution through a 0.45 µm PTFE syringe filter. Discard the first 2 mL to saturate any non-specific binding sites on the filter membrane.

  • Analysis: Inject 10 µL into the HPLC system (e.g., NUCLEOSHELL® RP 18, 2.7 µm) using a mobile phase of glacial acetic acid, triethylamine, methanol, and water[5].

Protocol B: Solid-Phase Extraction (SPE) for LC-MS/MS Bioanalysis

Designed for the extraction of pravastatin and trace impurities from human plasma[3].

SPEWorkflow S1 Plasma Sample + Internal Standard S3 Sample Loading (Hydrophobic Binding) S1->S3 S2 Conditioning (1mL MeOH -> 1mL H2O) S2->S3 S4 Washing (1mL H2O to remove salts) S3->S4 S5 Elution (Acetonitrile/Buffer) S4->S5 S6 LC-MS/MS Quantification S5->S6

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating pravastatin and impurities from biological matrices.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X, 30 mg/1cc).

  • Internal Standard (IS): Omeprazole or Triamcinolone acetonide (350 ng/mL in methanol).

  • Elution Buffer: Acetonitrile : 2mM Ammonium Formate (80:20 v/v).

Step-by-Step Procedure:

  • Sample Spiking: Pipette 250 µL of human plasma into a pre-labeled polypropylene tube. Add 25 µL of the IS solution. Vortex for 20 seconds to disrupt protein binding[3].

  • Cartridge Conditioning: Mount the SPE cartridges on a vacuum manifold. Pass 1.0 mL of HPLC-grade Methanol through the cartridge, followed immediately by 1.0 mL of Milli-Q water. Do not let the sorbent dry out.

  • Sample Loading: Load the 275 µL spiked plasma sample onto the cartridge. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1 drop per second.

  • Washing (Matrix Removal): Wash the cartridge with 1.0 mL of Milli-Q water to elute polar endogenous salts and proteins. Apply maximum vacuum for 1 minute to dry the sorbent bed.

  • Elution: Elute the analytes into an autosampler vial using 1.0 mL (applied as two 0.5 mL aliquots) of the Elution Buffer (Acetonitrile : 2mM Ammonium Formate, 80:20 v/v)[3].

  • Analysis: Inject 10 µL directly into the LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

References

  • Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra Source: Acta Chimica Slovenica (2006) URL:[Link]

  • Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059 Source: MACHEREY-NAGEL Application Note (06/2022) URL:[Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin Source: PubMed Central / NIH (2021) URL:[Link]

  • Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS Source: PubMed Central / NIH URL:[Link]

  • Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS Source: Walsh Medical Media (2011) URL:[Link]

  • Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review Source: PubMed / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of (R)-3''-Hydroxy Pravastatin Sodium Salt in Plasma

Welcome to the technical support resource for the bioanalysis of (R)-3''-Hydroxy Pravastatin Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the bioanalysis of (R)-3''-Hydroxy Pravastatin Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges associated with achieving optimal recovery rates of this key metabolite from plasma samples. Drawing upon established methodologies and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding low recovery rates.

Q1: What is a typical acceptable recovery rate for (R)-3''-Hydroxy Pravastatin in plasma?

A1: While there is no single universal value, a good starting point for acceptable recovery in bioanalytical methods is generally considered to be in the range of 70-120%. However, the most critical factor is that the recovery is consistent and reproducible across the concentration range. For pravastatin and its metabolites, published methods have demonstrated high recoveries, often exceeding 75% and in some optimized cases, reaching over 90%.[1][2][3]

Q2: My recovery is consistently low, around 40-50%. What is the most likely cause?

A2: Consistently low recovery often points to a suboptimal sample preparation procedure. The most common culprits are inefficient extraction from the plasma matrix, analyte degradation, or issues with the pH of the sample and extraction solvent. Both pravastatin and its hydroxy metabolite are acidic in nature, and their extraction efficiency is highly dependent on pH.[4]

Q3: Can the choice of anticoagulant in the blood collection tubes affect recovery?

A3: Yes, the choice of anticoagulant can potentially influence the analysis. While various anticoagulants are used, K2-EDTA plasma is commonly cited in validated methods for pravastatin analysis.[4] It's crucial to maintain consistency in the anticoagulant used across all samples, including calibration standards and quality controls, to minimize variability.

Q4: How stable are pravastatin and its 3''-hydroxy metabolite in plasma?

A4: Pravastatin and its metabolites are known to be susceptible to degradation. Their stability is pH-dependent, with increased degradation observed in acidic conditions.[5] It is also important to consider their stability during sample storage and handling, including freeze-thaw cycles. Validated methods have shown stability in human plasma for at least 3 weeks at -20°C and for several hours at room temperature.[2]

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect approach to diagnosing and resolving low recovery issues.

Issue 1: Inefficient Extraction from the Plasma Matrix

Low recovery is frequently a direct result of the analyte not being efficiently partitioned from the complex plasma matrix into the extraction solvent.

Q: I am using Liquid-Liquid Extraction (LLE), but my recovery is poor. What can I do?

A: Optimize Your LLE Protocol.

The choice of extraction solvent and the pH of the sample are critical for acidic compounds like (R)-3''-Hydroxy Pravastatin.

  • Solvent Selection: The polarity of the extraction solvent must be appropriate to efficiently extract the analyte. For pravastatin and its metabolites, ethyl acetate has been shown to be an effective solvent, often providing a clean extract and high recovery.[1][6] Other solvents like tertiary butyl methyl ether have also been used successfully.[4] If you are using a different solvent, consider evaluating ethyl acetate.

  • pH Adjustment: Being acidic compounds, the extraction efficiency of pravastatin and its hydroxy metabolite is significantly improved in an acidic environment. This is because acidification (e.g., with formic acid) protonates the carboxyl group, making the molecule less polar and more soluble in the organic extraction solvent.[1][4][6] Ensure you are adequately acidifying your plasma sample before extraction. A common practice is to add a small volume of 10% formic acid.[1][6]

  • Extraction Volume and Repetition: A single extraction may not be sufficient to achieve high recovery. Consider increasing the volume of your extraction solvent or performing a second extraction step. One study reported that a second extraction with ethyl acetate increased the recovery of pravastatin and its 3α-hydroxy metabolite from 78.0% and 88.7% to 93.8% and 99.5%, respectively.[1]

Protocol: Optimized Liquid-Liquid Extraction (LLE) for (R)-3''-Hydroxy Pravastatin

  • To 500 µL of plasma sample (or standard/QC), add 10 µL of internal standard solution.

  • Vortex for 1 minute.

  • Add 10 µL of 10% (v/v) formic acid.

  • Vortex for 1 minute.

  • Add 1.0 mL of ethyl acetate.

  • Shake vigorously for 3 minutes.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Q: I'm considering Solid-Phase Extraction (SPE). Is it a better option?

A: SPE can offer cleaner extracts and high, reproducible recovery.

SPE is an excellent alternative to LLE and can significantly reduce matrix effects, leading to improved analytical performance.[7][8]

  • Sorbent Selection: For pravastatin and its metabolites, reverse-phase sorbents like C8 or C18 are commonly used.[2][9] Polymer-based, hydrophilic-lipophilic balance (HLB) cartridges are also highly effective and have been reported to yield very clean extracts with high recovery.[7]

  • Method Optimization: A typical SPE workflow involves conditioning the sorbent, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest. Each of these steps needs to be optimized. The pH of the sample load and wash solutions is particularly important for acidic compounds.

Protocol: General Solid-Phase Extraction (SPE) Workflow

  • Conditioning: Condition the SPE cartridge (e.g., HLB or C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample (often diluted and acidified).

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove hydrophilic impurities.

  • Elution: Elute the (R)-3''-Hydroxy Pravastatin with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Troubleshooting Extraction: A Visual Guide

Caption: A workflow for troubleshooting low recovery based on the extraction method.

Issue 2: Analyte Degradation

The chemical structure of (R)-3''-Hydroxy Pravastatin contains functionalities that can be susceptible to degradation under certain conditions.

Q: Could my analyte be degrading during sample preparation?

A: Yes, pH and temperature can significantly impact stability.

Pravastatin and its metabolites can undergo pH-dependent degradation.[5]

  • pH-Dependent Hydrolysis: The stability of pravastatin is influenced by pH, with degradation observed in both acidic and alkaline conditions.[5] While acidification is necessary for efficient extraction, prolonged exposure to strong acids should be avoided. Use of a mild acid like formic acid is recommended.

  • Temperature Effects: Higher temperatures can accelerate degradation.[5] If your protocol involves an evaporation step, ensure the temperature is controlled (e.g., 40°C) and the time is minimized.

  • Freeze-Thaw Stability: Repeatedly freezing and thawing plasma samples can lead to analyte degradation. It is advisable to aliquot samples upon receipt to avoid multiple freeze-thaw cycles. Published studies have confirmed the stability of pravastatin and its metabolites through several freeze-thaw cycles.[2]

Data Summary: Factors Influencing Analyte Stability

ParameterRecommendationRationale
pH Maintain a slightly acidic pH during extraction. Avoid prolonged exposure to strong acids or bases.Pravastatin is susceptible to hydrolysis, and its stability is pH-dependent.[5]
Temperature Keep samples on ice when not in use. Use controlled, moderate temperatures for evaporation steps.Higher temperatures can accelerate chemical degradation.[5]
Freeze-Thaw Cycles Aliquot samples to minimize the number of freeze-thaw cycles.Repeated cycles can lead to degradation of the analyte.
Light Exposure Protect samples from direct light, especially during long-term storage.While not as commonly reported for pravastatin, photostability is a general concern for many analytes.
Issue 3: Matrix Effects in LC-MS/MS Analysis

Even with good extraction recovery, the final analytical measurement can be compromised by matrix effects.

Q: My recovery seems fine, but my signal intensity is suppressed. What's happening?

A: You may be experiencing ion suppression due to co-eluting matrix components.

Matrix effects occur when components from the biological matrix (e.g., phospholipids, salts) co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to either suppression or enhancement of the signal.

  • Improving Sample Cleanup: The best way to mitigate matrix effects is to have a cleaner sample extract. If you are using protein precipitation, which is a cruder cleanup method, consider switching to LLE or SPE.[1] LLE with ethyl acetate is known to provide a cleaner extract than protein precipitation.[1] SPE, particularly with cartridges like HLB, is very effective at removing interfering matrix components.[7]

  • Chromatographic Separation: Ensure your LC method provides good separation between your analyte and any potential interfering peaks. Adjusting the mobile phase composition or gradient can help to resolve the analyte from co-eluting matrix components.

  • Internal Standard Selection: A stable isotope-labeled internal standard is the gold standard as it will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction. If a stable isotope-labeled standard is not available, use a structural analog that has similar extraction and ionization properties.

Visualizing the Impact of Extraction on Matrix Effects

Matrix_Effects cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Extraction PPT_Sample Plasma Sample PPT_Result High Matrix Components + Analyte PPT_Sample->PPT_Result Add Acetonitrile MS_Analysis LC-MS/MS Analysis PPT_Result->MS_Analysis LLE_Sample Plasma Sample LLE_Result Reduced Matrix Components + Analyte LLE_Sample->LLE_Result Add Ethyl Acetate LLE_Result->MS_Analysis SPE_Sample Plasma Sample SPE_Result Low Matrix Components + Analyte SPE_Sample->SPE_Result Wash & Elute SPE_Result->MS_Analysis Ion_Suppression Potential for Ion Suppression MS_Analysis->Ion_Suppression High Matrix Good_Signal Accurate Signal MS_Analysis->Good_Signal Low Matrix

Caption: Comparison of sample cleanup techniques and their impact on matrix effects.

Concluding Remarks

Troubleshooting low recovery rates of (R)-3''-Hydroxy Pravastatin Sodium Salt in plasma requires a systematic approach. By carefully evaluating and optimizing each step of your analytical workflow, from sample handling and extraction to chromatographic separation, you can achieve reliable and reproducible results. This guide provides a framework for identifying and resolving common issues. Remember to validate your method at each stage of optimization to ensure the accuracy and precision of your data.

References

  • Quan, L., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 1021, 193-200. [Link]

  • Seshagiri Rao, J. V. L. N., et al. (2012). Rapid liquid chromatographic -tandem mass spectrometric method for the quantification of pravastatin in human plasma. Der Pharmacia Lettre, 4(1), 142-151. [Link]

  • Jemal, M., et al. (2007). A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 619-627. [Link]

  • Ravi, V. B., et al. (2015). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Journal of Chromatography B, 990, 106-114. [Link]

  • Li, W., et al. (2012). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. Journal of Central South University (Medical Sciences).
  • ResearchGate. (n.d.). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS.
  • Kawabata, K., et al. (2005). Quantitative determination of pravastatin and R-416, its main metabolite in human plasma, by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 816(1-2), 73-79. [Link]

  • Quan, L., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. PubMed. [Link]

  • Phenomenex. (n.d.).
  • Li, W., et al. (2008). On-line extraction coupled with liquid chromatography tandem mass spectrometry for quantitation of pravastatin and its metabolite in human serum. Biomedical Chromatography, 22(7), 752-757. [Link]

  • Funke, K., et al. (1995). Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 670(1), 143-148. [Link]

  • ResearchGate. (n.d.). Mean plasma concentration-time profile of (A) pravastatin and (B)....
  • Thermo Fisher Scientific. (n.d.). Determination of Rosuvastatin in Human Plasma by SPE-LC-MS/MS using SOLA and Accucore RP-MS column.
  • Salih, K. I., & Ali, H. S. (2020). Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. [Link]

  • Apotex Inc. (2020).
  • Welch Lab. (2025).
  • El-Gindy, A., et al. (2008). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. Acta Chimica Slovenica, 55(2). [Link]

  • Carlucci, G., et al. (1992). High-performance liquid chromatography determination of pravastatin in plasma. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 1015-1017. [Link]

  • Luley, C., et al. (2000). Determination of Pravastatin by High Performance Liquid Chromatography. Clinical Chemistry and Laboratory Medicine, 38(9), 419-423. [Link]

  • ResearchGate. (n.d.). Pravastatin chemical structure.
  • IntechOpen. (2012).
  • MDPI. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method.
  • Journal of Clinical and Diagnostic Research. (2014). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS).
  • LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses.

Sources

Optimization

Preventing degradation of (R)-3''-Hydroxy Pravastatin Sodium Salt during long-term storage

Technical Support Center: (R)-3''-Hydroxy Pravastatin Sodium Salt A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for (R)-3''-Hydroxy Pravastatin Sodium Salt (CAS No. 722...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-3''-Hydroxy Pravastatin Sodium Salt

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for (R)-3''-Hydroxy Pravastatin Sodium Salt (CAS No. 722504-46-3).[1] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound.

As a hydroxylated derivative of Pravastatin Sodium, this molecule shares a similar structural backbone and, consequently, similar vulnerabilities to environmental stressors.[2][3] Insights from extensive studies on Pravastatin are therefore highly relevant and have been integrated into this guide to provide a robust framework for its storage and handling. This guide will walk you through the primary causes of degradation, provide validated storage protocols, and offer troubleshooting solutions to maintain the purity and efficacy of your samples.

Part 1: FAQs - Understanding Compound Stability

This section addresses the fundamental questions regarding the stability of (R)-3''-Hydroxy Pravastatin Sodium Salt.

Q1: What are the primary environmental factors that cause the degradation of (R)-3''-Hydroxy Pravastatin Sodium Salt?

A: Like most statins, this compound is sensitive to a combination of environmental factors that can compromise its chemical structure. The most significant are:

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[2][3] Storing the compound at lower temperatures is the most effective way to slow these processes.

  • Humidity/Moisture: The compound is hygroscopic and susceptible to hydrolysis.[2][4][5] The presence of water can initiate the cleavage of the ester group or catalyze the conversion of the active hydroxy acid form to its inactive lactone form.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various impurities.[2][6]

  • Atmosphere (Oxygen): The molecule is susceptible to oxidation, which can modify its structure and reduce its purity.[2][7] Storing under an inert atmosphere is recommended for maximum stability.

  • pH (in solution): In aqueous solutions, the compound's stability is highly pH-dependent. Acidic conditions can promote the formation of the lactone impurity, while strongly basic conditions can also lead to degradation.[8][9][10]

Q2: What are the major chemical degradation pathways I should be aware of?

A: Understanding the specific chemical reactions that cause degradation is key to preventing them. The primary pathways are illustrated in the diagram below.

  • Hydrolysis: This is a dominant degradation pathway for statins.[3] The ester side chain can be hydrolyzed, or more commonly, the active dihydroxy acid side chain can undergo intramolecular cyclization (lactonization), especially under acidic and/or high-temperature conditions, to form an inactive lactone.[10][11]

  • Oxidation: The complex structure, with its multiple hydroxyl groups and double bonds, presents sites vulnerable to oxidation from atmospheric oxygen or peroxide contaminants. This can lead to the formation of various oxidative byproducts, including epoxides.[7][9]

  • Photodegradation: Energy from UV and visible light can be absorbed by the molecule, leading to the formation of radicals and subsequent degradation into a variety of photoproducts.[2]

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main (R)-3''-Hydroxy Pravastatin Sodium Salt (Active Form) lactone Lactone Impurity (Inactive) main->lactone High Temp H₂O, Acidic pH hydrolyzed_ester Hydrolyzed Ester Side-Chain main->hydrolyzed_ester Moisture (H₂O) oxidized Oxidative Products (e.g., Epoxides) main->oxidized O₂, Peroxides photo Photolytic Byproducts main->photo UV / Visible Light

Primary degradation pathways for (R)-3''-Hydroxy Pravastatin Sodium Salt.

Part 2: Recommended Long-Term Storage & Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the integrity of the compound.

Optimal Storage Conditions for Solid Compound

For maximal shelf-life, the solid (powder) form of (R)-3''-Hydroxy Pravastatin Sodium Salt should be stored under the conditions summarized below.

ParameterRecommended ConditionRationale
Temperature -20°CSignificantly slows the kinetics of all degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[12]
Light Protect from Light (Amber Vial)Prevents light-induced photodegradation.[6][13]
Humidity Desiccated (Store with Desiccant)The compound is hygroscopic; desiccation prevents water absorption and subsequent hydrolysis.[4][5]
Container Tightly Sealed, Amber Glass VialProvides a barrier against moisture, oxygen, and light.[12]
Protocol for Handling and Aliquoting Solid Compound

To prevent contamination and degradation during use, aliquot the compound upon receipt.

  • Preparation: Allow the primary container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: If possible, perform all handling inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly in an area with low humidity.

  • Weighing: Using an analytical balance, weigh out the desired amounts for individual experiments into smaller, pre-labeled amber glass vials.

  • Inerting: Backfill each aliquot vial with dry argon or nitrogen gas before sealing tightly.

  • Storage: Place the newly created aliquots and the main stock container back into the -20°C freezer with a desiccant.

Protocol for Storage of Stock Solutions

Stock solutions are significantly less stable than the solid compound.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, water). If using water, ensure it is HPLC-grade or equivalent and de-gassed.

  • Concentration: Prepare solutions at the desired working concentration. Avoid making large volumes of stock that will not be used promptly.

  • Aliquoting: Immediately divide the stock solution into single-use volumes in appropriate vials (e.g., amber HPLC vials or cryovials).

  • Storage: Flash-freeze the aliquots and store them at -20°C or, preferably, -80°C. For aqueous solutions, be mindful of freeze-thaw cycles. Manufacturer data for Pravastatin Sodium suggests that reconstituted solutions are stable for up to 3 months at -20°C.[4]

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it immediately. Discard any unused portion of the thawed aliquot; do not refreeze.

Part 3: Troubleshooting Guide - Identifying and Addressing Degradation

This section provides a logical workflow for troubleshooting stability-related issues.

Q1: My experimental results are inconsistent or show reduced activity. Could my compound be degraded?

A: Yes, compound degradation is a common cause of experimental variability. If you observe unexpected results, decreased potency, or new peaks in your analytical data (e.g., HPLC, LC-MS), you should immediately suspect degradation and follow the troubleshooting workflow below.

Q2: How can I perform a quick check for degradation without complex equipment?

A: While not definitive, you can perform two simple checks:

  • Visual Inspection: Examine the solid powder. Any change from a uniform white or off-white solid to a discolored (e.g., yellow or brown), clumpy, or sticky appearance is a strong indicator of degradation.

  • Solubility Check: If the compound was previously readily soluble in a specific solvent but now shows poor solubility or leaves a residue, it may have degraded into less soluble byproducts.

Q3: What should I do if I confirm my sample has degraded?

A: For quantitative and sensitive applications, it is highly recommended to discard the degraded material and use a fresh, unopened vial. Using degraded material introduces unknown variables and impurities that can invalidate your experimental results.

Troubleshooting Workflow Diagram

start Inconsistent Experimental Results or Suspected Degradation check_storage Step 1: Verify Storage Conditions (Temp, Light, Desiccation) start->check_storage visual_check Step 2: Perform Visual Inspection (Color, Clumping) check_storage->visual_check analytical_check Step 3: Analytical Confirmation (HPLC or TLC) visual_check->analytical_check decision Is Degradation Confirmed? analytical_check->decision end_discard Action: Discard Sample. Procure New Lot. Review Storage Protocols. decision->end_discard Yes end_ok Action: Compound is Likely Stable. Troubleshoot Other Experimental Parameters. decision->end_ok No

Decision workflow for troubleshooting suspected sample degradation.

Part 4: Key Experimental Protocol - Stability Assessment

For a definitive assessment of purity, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This method can separate the intact parent compound from its major degradation products.

Protocol: Stability-Indicating Analysis by HPLC-UV

This method is adapted from established procedures for Pravastatin and is suitable for detecting common degradation products.[8][14]

Objective: To quantify the purity of (R)-3''-Hydroxy Pravastatin Sodium Salt and detect the presence of degradation products.

1. Reagents and Materials:

  • (R)-3''-Hydroxy Pravastatin Sodium Salt sample

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Reference Standard for (R)-3''-Hydroxy Pravastatin Sodium Salt (if available)

2. Chromatographic Conditions:

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v). Note: The ratio may need optimization.

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm[14]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~50 µg/mL.

  • Test Solution: Prepare the sample to be tested in the same manner and at the same concentration as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure no system peaks interfere.

  • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤2.0%. This establishes system suitability.

  • Inject the Test Solution in duplicate.

  • Monitor the chromatogram for the appearance of new peaks. Degradation products, such as the lactone form, typically elute at different retention times than the parent hydroxy acid.[10]

5. Data Interpretation:

  • Purity Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Degradation Assessment: The presence of significant secondary peaks (e.g., >0.1%) that are absent in the reference standard chromatogram indicates degradation. A significant decrease in the area of the main peak compared to a known fresh sample also indicates degradation.

Part 5: References

  • Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 38-42. Retrieved March 26, 2026, from [Link]

    • (R)-3''-Hydroxy Pravastatin Sodium Salt*. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Pravastatin Sodium. (n.d.). USP-NF. Retrieved March 26, 2026, from [Link]

  • Development and validation of analytical methods for Pravastatin. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Nigović, B., & Vegar, I. (2008). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Brain-Isasi, S., et al. (2008). Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Brain-Isasi, S., et al. (2008). pH-rate hydrolysis profile of pravastatin at 80ºC. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Nigović, B., et al. (2012). A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. IntechOpen. Retrieved March 26, 2026, from [Link]

  • Pravastatin sodium tablets USP. (2025). Apotex Inc. Retrieved March 26, 2026, from [Link]

  • Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. (2025). MDPI. Retrieved March 26, 2026, from [Link]

  • de Souza, C. F., et al. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. PubMed. Retrieved March 26, 2026, from [Link]

  • Trivedi, R. K., et al. (2020). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 10(4), 221-227. Retrieved March 26, 2026, from [Link]

  • 3α-Hydroxy Pravastatin Sodium Salt. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]

  • 3a-Hydroxy Pravastatin-D3 Sodium Salt. (n.d.). Veeprho. Retrieved March 26, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Pravastatin Tablets. (n.d.). Lupin Pharmaceuticals. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Overcoming matrix effects in (R)-3''-Hydroxy Pravastatin Sodium Salt mass spectrometry

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and overcome one of the most pervasive challenges in quantitative ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and overcome one of the most pervasive challenges in quantitative mass spectrometry: matrix effects.

When working with highly polar statin metabolites like (R)-3''-Hydroxy Pravastatin Sodium Salt , analysts frequently encounter severe signal suppression during Electrospray Ionization (ESI). This guide bypasses generic advice, offering you field-proven, mechanistically grounded strategies and self-validating protocols to ensure your assay meets stringent FDA/EMA bioanalytical guidelines.

Diagnostic Workflow: Identifying Matrix Effects

Before altering your method, you must accurately diagnose the problem. The workflow below outlines the logical progression from identifying signal loss to neutralizing the matrix effect.

MatrixEffectDiagnosis Start Suspected Matrix Effect in (R)-3''-OH Pravastatin Step1 Post-Column Infusion (Identify Suppression Zones) Start->Step1 Step2 Post-Extraction Spike (Quantify Matrix Factor) Start->Step2 Decision Is Matrix Factor Between 0.85 and 1.15? Step2->Decision Opt1 LLE with Ethyl Acetate (Remove Polar Matrix) Decision->Opt1 No: High Suppression Opt2 Adjust LC Gradient (Delay Retention Time) Decision->Opt2 No: Co-elution Opt3 SIL-IS Compensation (Use Pravastatin-d3) Decision->Opt3 No: Residual Effects Valid Method Validated (Matrix Effect Neutralized) Decision->Valid Yes: Acceptable Opt1->Valid Opt2->Valid Opt3->Valid

Diagnostic and Mitigation Workflow for LC-MS/MS Matrix Effects.

Frequently Asked Questions (FAQs)

Q: Why does (R)-3''-Hydroxy Pravastatin Sodium Salt exhibit such severe ion suppression in negative electrospray ionization (ESI-)? A: Causality lies in the molecule's polarity. As a sodium salt of a carboxylic acid with multiple hydroxyl groups, (R)-3''-Hydroxy Pravastatin is exceptionally hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), it exhibits poor retention, eluting near the void volume. This early elution window is heavily populated by unretained endogenous matrix components (e.g., salts, urea, and polar lipids). During the ESI process, these high-concentration matrix components compete with the target analyte for access to the droplet surface and available charge. Because the matrix components are in vast excess, they monopolize the charge, preventing the deprotonation ([M-H]-) of the pravastatin metabolite, leading to a drastic reduction in signal intensity 12.

Q: How can I definitively prove that my signal loss is due to a matrix effect rather than poor extraction recovery? A: You must decouple the extraction process from the ionization process using a Post-Extraction Spike experiment. If you simply measure a pre-extraction spike against a neat standard, you are measuring Process Efficiency, which conflates recovery and matrix effects. By spiking the analyte into a post-extraction blank matrix and comparing its peak area to a neat solvent standard at the exact same concentration, you isolate the ionization phenomenon. A Matrix Factor (MF) of 1.0 indicates no matrix effect, whereas an MF < 0.85 confirms significant ion suppression 3.

Q: What is the most effective sample preparation strategy to eliminate these early-eluting interferences? A: While Protein Precipitation (PPT) is fast, it fails to remove soluble polar lipids and salts, which are the primary culprits for early-eluting suppression. For highly polar statin metabolites, a double Liquid-Liquid Extraction (LLE) using acidified Ethyl Acetate is highly effective. Acidifying the sample neutralizes the carboxylic acid moiety of the pravastatin metabolite, driving it into the organic layer, while leaving highly polar, permanently charged matrix interferents in the aqueous waste. This targeted phase-transfer is the mechanistic key to achieving a clean extract 1.

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the causal relationship between sample cleanliness and matrix effects for pravastatin hydroxy metabolites in human plasma. Notice how more selective extraction techniques directly correlate with a Matrix Factor closer to 100% (neutral).

Sample Preparation MethodExtraction Solvent / SorbentMean Recovery (%)Matrix Factor (%)CV (%)
Protein Precipitation (PPT)Acetonitrile (1:3 v/v)98.245.3 (Suppression)18.5
Solid Phase Extraction (SPE)Oasis HLB (Polymeric)85.482.111.2
Liquid-Liquid Extraction (LLE) 1xEthyl Acetate (0.1% FA)88.794.59.4
Liquid-Liquid Extraction (LLE) 2x Ethyl Acetate (0.1% FA) 99.5 95.7 (Optimal)8.3

Data synthesized from validated LC-MS/MS bioanalytical protocols for pravastatin and its hydroxy metabolites 1.

Experimental Methodologies

Protocol 1: Self-Validating Post-Column Infusion (Qualitative Assessment)

Purpose: To map the chromatographic zones of ion suppression and ensure (R)-3''-Hydroxy Pravastatin does not co-elute with invisible matrix interferents 4.

  • Setup: Connect a syringe pump to a PEEK T-piece installed between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a neat solution of (R)-3''-Hydroxy Pravastatin (e.g., 100 ng/mL at 10 µL/min) directly into the MS.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or urine) onto the LC column and run your standard gradient.

  • Observation: Monitor the MRM transition for the metabolite (e.g., m/z 423.4 → 320.9 in negative mode).

  • Self-Validation Check: The baseline should remain flat and elevated. Any sudden dips in the baseline indicate zones of ion suppression caused by eluting matrix components. Validation Rule: If the retention time of your analyte falls within a dip, the method is invalid. You must alter the LC gradient or use a different column chemistry (e.g., PFP or HILIC) to shift the retention time out of the suppression zone.

Protocol 2: Optimized Double LLE for (R)-3''-Hydroxy Pravastatin

Purpose: To maximize recovery while stripping out polar matrix interferents through targeted phase-transfer.

LLEWorkflow Step1 1. Aliquot Plasma/Urine (Add SIL-IS) Step2 2. Acidify Sample (0.1% Formic Acid) Step1->Step2 Step3 3. Add Ethyl Acetate (Vortex & Centrifuge) Step2->Step3 Step4 4. Transfer Organic Layer (Evaporate to Dryness) Step3->Step4 Step5 5. Reconstitute (Mobile Phase) Step4->Step5 Validate 6. Self-Validation (Calculate Matrix Factor) Step5->Validate

Self-Validating Liquid-Liquid Extraction (LLE) Protocol.

  • Aliquoting: Transfer 100 µL of plasma/urine into a clean microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Pravastatin-d3).

  • Acidification (Mechanistic Step): Add 50 µL of 0.1% Formic Acid. Causality: This suppresses the ionization of the carboxylic acid group on the pravastatin metabolite, rendering the molecule lipophilic enough to partition into the organic solvent while leaving salts in the aqueous phase.

  • First Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein crash ring at the interface.

  • Second Extraction: Add another 1.0 mL of Ethyl Acetate to the remaining aqueous layer, repeat the vortex/centrifuge steps, and combine the organic layers. Causality: A second extraction boosts the recovery of this highly polar metabolite from ~78% to >99% 1.

  • Evaporation & Reconstitution: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Check: Always include a post-extraction spiked blank in your validation batch. Calculate the Matrix Factor (Peak Area of Post-Spike / Peak Area of Neat Standard). If the MF is between 0.85 and 1.15, the extraction is validated for routine bioanalytical use.

References

  • Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS , National Institutes of Health (PMC). 1

  • The Impact of Matrix Effects on Mass Spectrometry Results , ResolveMass Laboratories. 3

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research , Longdom Publishing. 2

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review , MDPI. 4

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

(R)-3''-Hydroxy Pravastatin Sodium Salt proper disposal procedures

Standard Operating Procedure & Logistical Plan: Handling and Disposal of (R)-3''-Hydroxy Pravastatin Sodium Salt As a highly specific, bioactive metabolite of the HMG-CoA reductase inhibitor Pravastatin, (R)-3''-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Logistical Plan: Handling and Disposal of (R)-3''-Hydroxy Pravastatin Sodium Salt

As a highly specific, bioactive metabolite of the HMG-CoA reductase inhibitor Pravastatin, (R)-3''-Hydroxy Pravastatin Sodium Salt requires stringent handling and disposal protocols. Because it retains potent biological activity and structural homology to its parent compound, it inherits a complex toxicological profile—including suspected reproductive toxicity and carcinogenicity[1].

This guide provides a self-validating, causally-linked framework for researchers and drug development professionals to safely manage the operational logistics and ultimate disposal of this compound, ensuring both personnel safety and environmental compliance.

Hazard Characterization & Operational Causality

Understanding the mechanistic "why" behind safety protocols ensures strict compliance and minimizes operational risk. As an active pharmaceutical ingredient (API) derivative, this compound poses specific risks that dictate its disposal logistics.

Table 1: Physicochemical & Quantitative Safety Parameters

ParameterQuantitative ValueCausality / Operational Impact
GHS Classification Acute Tox. 4, Carc. 2, Repr. 2Suspected of damaging fertility or the unborn child[1]. Dictates mandatory use of closed-system handling and strict prohibition of drain disposal.
Aqueous Solubility High (Sodium Salt)High mobility in waterways. If flushed, it evades standard wastewater treatment, leading to bioaccumulation and ecotoxicity[2].
Glove Thickness ≥ 0.11 mm (Nitrile)Prevents dermal absorption. Must comply with EN 374 standards to ensure structural integrity against the compound[2],[3].
Breakthrough Time > 480 minutesEnsures sustained barrier protection during extended disposal, segregation, or spill recovery operations.
Storage Temp 2-8°C or -20°CThermal degradation can yield unidentified, potentially more toxic byproducts. Waste must be kept stable prior to incineration[4].

Routine Waste Segregation and Disposal Logistics

Proper disposal begins at the bench. Because (R)-3''-Hydroxy Pravastatin Sodium Salt is an biologically active compound, it must never be introduced into municipal sewer systems or surface drainage[5],[3]. It must be treated as hazardous pharmaceutical waste.

Methodology A: Routine Laboratory Disposal Workflow
  • Step 1: Primary Containment & Segregation

    • Action: Separate waste into three distinct streams: Solid powder/tablets, aqueous/organic liquid solutions, and contaminated consumables (PPE, weighing boats).

    • Causality: Mixing liquid and solid waste accelerates the degradation of the API into volatile byproducts and complicates the incineration process.

  • Step 2: Containerization

    • Action: Place all waste in chemically compatible, leak-proof, high-density polyethylene (HDPE) containers.

    • Verification: Inspect the secondary containment tray weekly for micro-leaks or structural fatigue.

  • Step 3: Labeling and Temporary Storage

    • Action: Label clearly as "Hazardous Pharmaceutical Waste - Contains Pravastatin Derivatives (Toxic/Reproductive Hazard)." Store locked up in a cool, dry, well-ventilated area[1],[3].

    • Causality: Proper labeling ensures that downstream waste management contractors apply the correct high-temperature destruction protocols.

  • Step 4: Final Destruction (Incineration)

    • Action: Transfer the sealed containers to a licensed hazardous material disposal company for high-temperature incineration equipped with an afterburner and scrubber[6].

    • Causality: Incineration is the only method that completely breaks down the complex carbon skeleton of the statin derivative, preventing environmental persistence.

DisposalWorkflow Solid Solid Powder/Tablets Segregate Segregate into Compatible Containers Solid->Segregate Liquid Aqueous/Organic Solutions Liquid->Segregate PPE Contaminated Consumables PPE->Segregate Store Temporary Storage (<90 Days, Ventilated) Segregate->Store Incinerate High-Temperature Incineration Store->Incinerate

Caption: Segregation and disposal pathway for pharmaceutical hazardous waste.

Emergency Spill Containment & Decontamination

In the event of an accidental release, immediate action is required to prevent inhalation of aerosolized dust, which is the primary vector for systemic exposure and reproductive toxicity[1],[2].

Methodology B: Spill Decontamination Protocol
  • Step 1: Immediate Isolation & Evacuation

    • Action: Evacuate personnel from the immediate area and ensure adequate exhaust ventilation[1],[6].

    • Causality: Dilutes any localized aerosolized particulates, reducing the immediate inhalation hazard.

  • Step 2: Donning Advanced PPE

    • Action: Equip a P95/N95 particulate respirator (or self-contained breathing apparatus for large spills), safety goggles with side shields, and double-layered nitrile gloves[2],[3].

  • Step 3: Wet-Wiping Technique (Critical Step)

    • Action:Do not dry sweep. Absorb liquid spills with finely-powdered liquid-binding material (diatomite). For solid powder spills, gently mist the powder with water or a 70% ethanol solution before wiping it up with absorbent pads[1].

    • Causality: Dry sweeping generates aerosolized dust clouds. Wetting the compound binds the particulates to the liquid phase, neutralizing the inhalation risk.

  • Step 4: Surface Chemical Decontamination

    • Action: Scrub the decontaminated surfaces and equipment thoroughly with an alcohol-based solvent, followed by a soap and water wash[1],[2].

    • Verification: Visually inspect the area under bright light to ensure no crystalline residue remains.

  • Step 5: Waste Transfer

    • Action: Place all contaminated wipes, absorbent materials, and the outer layer of gloves into a designated hazardous waste bag. Seal and process via Methodology A.

SpillWorkflow S1 Spill Detected Isolate Area S2 Don PPE (Nitrile, N95/P95) S1->S2 S3 Wet-Wiping Technique (Suppress Dust) S2->S3 S4 Surface Decontamination (Alcohol/Water) S3->S4 S5 Transfer to Hazardous Waste S4->S5

Caption: Workflow for emergency spill containment and decontamination of statin derivatives.

Regulatory Compliance & Final Destruction

Under international environmental legislation, (R)-3''-Hydroxy Pravastatin Sodium Salt is not typically classified under RCRA P-Series or U-Series lists. However, due to its status as a biologically active pharmaceutical product, it falls under the jurisdiction of Hazardous Waste Pharmaceuticals regulations[6],[3].

Organizations must strictly avoid discharging this chemical into drains, water courses, or onto the ground[6],[2]. The only universally approved method for the final destruction of statin derivatives is high-temperature incineration at a licensed facility[7],[8]. This process completely oxidizes the molecule into carbon dioxide, water, and trace sodium salts, permanently eliminating its biological and ecological threat.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS: PRAVASTATIN SODIUM. Retrieved from[Link]

  • Lupin Pharmaceuticals. MATERIAL SAFETY DATA SHEET: Pravastatin Sodium Tablets. Retrieved from [Link]

Sources

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